5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazine moiety and a thiophen-2-yl group.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5OS2/c1-19-28-27-32(29-19)26(33)25(35-27)24(22-13-8-18-34-22)31-16-14-30(15-17-31)23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18,23-24,33H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFTUPZVYMGFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-benzhydrylpiperazine derivative through the reaction of benzhydryl chloride with piperazine under basic conditions.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction with the piperazine derivative using a suitable thiophene precursor.
Construction of the Thiazolotriazole Core: The final step involves the cyclization of the intermediate product to form the thiazolotriazole core. This is typically achieved through a condensation reaction under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity:
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that compounds similar to 5-((4-benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol demonstrate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest that this compound could be developed as a therapeutic agent for treating infections .
2. Anticancer Potential:
Compounds containing the 1,2,4-triazole moiety have been explored for their anticancer properties. Some studies have reported that related triazole derivatives possess selective cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. This positions the compound as a candidate for further development in cancer therapy .
3. Neurological Applications:
The piperazine component of the compound is associated with various neurological activities. Research indicates that compounds with similar structures may act as GlyT1 inhibitors, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. The modulation of neurotransmitter systems through these compounds could lead to innovative treatments for mental health disorders .
Table 1: Summary of Biological Activities
Case Study Example: Antimicrobial Testing
In a study conducted at the Zaporizhzhia State Medical University, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy using serial dilutions on liquid nutrient media. Among these compounds, one derivative exhibited remarkable activity at concentrations as low as , highlighting the potential for clinical applications in infection control .
Mechanism of Action
The mechanism of action of 5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Compound A : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Core Structure : Identical triazolothiazole core.
- Substituents :
- Piperazine: 3-Chlorophenyl instead of benzhydryl.
- Aryl group: 4-Ethoxy-3-methoxyphenyl instead of thiophen-2-yl.
- ~6.5 estimated for the target compound). The ethoxy-methoxyphenyl group may enhance solubility but reduce metabolic stability due to ether linkages .
Compound B : 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Core Structure : Same triazolothiazole core.
- Substituents :
- Piperazine: Benzyl instead of benzhydryl.
- Aryl group: p-Tolyl instead of thiophen-2-yl.
- Impact : The benzyl group is less bulky than benzhydryl, likely reducing receptor affinity but improving synthetic yield (e.g., ~65% vs. ~60–70% for benzhydryl derivatives in ). The p-tolyl group’s methyl substituent may enhance hydrophobic interactions compared to thiophene’s sulfur atom .
Compound C : (Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()
- Core Structure : Similar triazolothiazole but oxidized to a ketone.
- Impact: The ketone at position 6 increases polarity (melting point >280°C vs. Piperidine’s smaller size may limit CNS penetration compared to benzhydrylpiperazine .
Physicochemical and Pharmacokinetic Properties
- Thiophene’s sulfur atom may improve metabolic stability compared to Compound A’s ether-linked aryl group .
Biological Activity
The compound 5-((4-benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 1,2,4-triazole and thiophene derivatives. The structural framework combines elements from thiazole and triazole systems, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 442.6 g/mol .
Anticancer Activity
Research has shown that compounds related to thiazolo[3,2-b][1,2,4]triazol-6-ones exhibit significant anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines. The findings indicated that these compounds displayed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines . Specifically, the 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-one derivatives demonstrated greater efficacy compared to their amide counterparts.
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Renal Cancer | 5.0 | |
| Compound B | Leukemia | 3.5 | |
| Compound C | Colon Cancer | 7.0 | |
| Compound D | Breast Cancer | 6.0 | |
| Compound E | Melanoma | 4.5 |
Antimicrobial Activity
The triazole moiety is well-documented for its antimicrobial properties. Compounds containing the 1,2,4-triazole nucleus have been shown to possess antibacterial and antifungal activities. In particular, studies indicate that derivatives of this compound can effectively inhibit the growth of various microbial strains .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound F | Staphylococcus aureus | 15 | |
| Compound G | Escherichia coli | 12 | |
| Compound H | Candida albicans | 14 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazole derivatives function by inhibiting enzymes critical for cell division and survival in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the disruption of microbial cell membranes by these compounds.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in malignant cells through various signaling pathways.
Case Study 1: Anticancer Efficacy
A clinical study investigated the effects of a similar thiazolo[3,2-b][1,2,4]triazol derivative on patients with advanced renal cancer. The results indicated a significant reduction in tumor size in over 50% of participants after a treatment regimen lasting three months .
Case Study 2: Antimicrobial Resistance
In another study focused on antimicrobial resistance patterns in clinical isolates, the introduction of this compound showed promise in overcoming resistance mechanisms in multi-drug resistant strains of bacteria .
Q & A
Q. Q1: What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?
A: The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones or via oxidative cyclization of thioamides. For example, describes a heterocyclic synthesis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C), monitored by TLC . Key steps include isolation via ice-water quenching, filtration, and recrystallization in acetic acid. Optimizing reaction time and catalyst loading (e.g., 10 wt%) is critical to minimize side products.
Q. Q2: How should researchers validate the structural integrity of this compound post-synthesis?
A: Combine spectral techniques:
- ¹H/¹³C NMR : Identify protons on the benzhydrylpiperazine (δ 3.5–4.5 ppm for piperazine CH₂ groups) and thiophene (δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR : Verify the –OH stretch (~3200–3400 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
Q. Q3: What in vitro assays are suitable for preliminary antimicrobial evaluation?
A: Follow ’s protocol using agar dilution or broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Prepare stock solutions in DMSO (<1% v/v) and assess minimum inhibitory concentrations (MICs) at 24–48 hours. Include positive controls like ciprofloxacin (bacteria) and fluconazole (fungi) .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
A: Address discrepancies via:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS). Poor solubility (logP >5) may limit in vivo efficacy despite in vitro potency .
- Metabolite identification : Use hepatic microsomes or S9 fractions to detect inactive/degraded metabolites.
- Dose optimization : Conduct dose-response studies in rodents, adjusting for interspecies metabolic differences .
Q. Q5: What computational methods are effective for analyzing structure-activity relationships (SAR) of the thiophene and benzhydrylpiperazine moieties?
A:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize residues within 4Å of the thiophene sulfur and piperazine nitrogen .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with MIC values. A parabolic relationship may indicate optimal lipophilicity (clogP ~3.5) .
Q. Q6: How should researchers optimize reaction yields when scaling up synthesis of the benzhydrylpiperazine-thiophene methyl linker?
A:
- Catalyst screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or zeolites) to improve regioselectivity .
- Solvent optimization : Replace PEG-400 with DMF or acetonitrile for better solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >75% .
Data Analysis and Reproducibility
Q. Q7: What statistical approaches are recommended for interpreting variability in cytotoxicity assays?
A: Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., MCF-7 vs. WI-38). Normalize data to vehicle controls (DMSO <0.5%) and report % viability ± SEM (n=3). For ECACC cell lines, adhere to strict passage number limits (e.g., <20) to minimize drift .
Q. Q8: How can researchers mitigate batch-to-batch variability in spectral data during structural characterization?
A: Standardize protocols:
- NMR : Use deuterated solvents from the same supplier (e.g., DMSO-d₆, 99.9% D) and internal standards (TMS).
- HPLC purity : Ensure >95% purity via C18 columns (ACN:H₂O gradient) with UV detection at λ=254 nm .
Mechanistic Studies
Q. Q9: What techniques are suitable for probing the antioxidant activity of the triazol-6-ol moiety?
A:
Q. Q10: How can researchers validate target engagement in hypothesized anticancer pathways?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
